(-)-Cyclanolin

Acetylcholinesterase inhibition Alzheimer's disease Quaternary protoberberine alkaloids

(-)-Cyclanolin (also referred to as cyclanoline, cissamine, or (S,S)-N-methylscoulerine; CAS 18556-27-9) is a quaternary protoberberine alkaloid with the molecular formula C₂₀H₂₄NO₄⁺. It is a plant secondary metabolite, primarily isolated from species within the Menispermaceae family such as Stephania venosa and Stephania tetrandra.

Molecular Formula C20H24NO4+
Molecular Weight 342.4 g/mol
Cat. No. B13987121
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(-)-Cyclanolin
Molecular FormulaC20H24NO4+
Molecular Weight342.4 g/mol
Structural Identifiers
SMILESC[N+]12CCC3=CC(=C(C=C3C1CC4=C(C2)C(=C(C=C4)OC)O)O)OC
InChIInChI=1S/C20H23NO4/c1-21-7-6-13-9-19(25-3)17(22)10-14(13)16(21)8-12-4-5-18(24-2)20(23)15(12)11-21/h4-5,9-10,16H,6-8,11H2,1-3H3,(H-,22,23)/p+1
InChIKeyLKLWVKCEYSPQHL-UHFFFAOYSA-O
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(-)-Cyclanolin Procurement Guide: Sourcing the Correct Quaternary Protoberberine Alkaloid for Alzheimer's Research


(-)-Cyclanolin (also referred to as cyclanoline, cissamine, or (S,S)-N-methylscoulerine; CAS 18556-27-9) is a quaternary protoberberine alkaloid with the molecular formula C₂₀H₂₄NO₄⁺ [1]. It is a plant secondary metabolite, primarily isolated from species within the Menispermaceae family such as Stephania venosa and Stephania tetrandra [2]. The compound is formally a charged berberine alkaloid obtained by N-methylation of (S)-scoulerine [1]. Its primary reported mechanism of action relevant to therapeutic research is inhibition of acetylcholinesterase (AChE), a target for symptomatic treatment of Alzheimer's disease [2].

Why (-)-Cyclanolin Cannot Be Replaced by Other Protoberberine Alkaloids for Research Programs


The protoberberine alkaloid class includes numerous compounds like berberine, palmatine, and jatrorrhizine, which are often mistakenly considered interchangeable. For (-)-Cyclanolin, generic substitution fails because its specific stereochemistry and quaternary ammonium structure confer a distinct binding mode to AChE that is not shared by its analogs [1]. While compounds like berberine and palmatine have been shown to drift away from the catalytic anionic site (CAS) of AChE during molecular dynamics simulations, (-)-Cyclanolin demonstrates a unique preference to remain bound deep within the CAS, interacting with a different set of critical amino acid residues [1]. This difference in target engagement topology translates to a different inhibition profile, meaning a researcher cannot simply substitute (-)-Cyclanolin with a cheaper or more readily available protoberberine and expect to recapitulate the same pharmacodynamic effects in their experimental model.

(-)-Cyclanolin: A Quantitative Evidence Guide for Scientific Differentiation and Procurement


Head-to-Head Comparison of AChE Inhibitory Potency Against In-Plant Alkaloid Analogs

In a direct head-to-head comparison of three quaternary protoberberine alkaloids isolated from the same source (Stephania venosa tuber), (-)-Cyclanolin (cyclanoline) demonstrated differentiated inhibitory activity against acetylcholinesterase (AChE). It was approximately 3.4-fold more potent than N-methyl stepholidine and 1.5-fold more potent than stepharanine in the Ellman assay [1].

Acetylcholinesterase inhibition Alzheimer's disease Quaternary protoberberine alkaloids

Functional Selectivity at the Enzyme Level: Inhibition of AChE vs. BChE Compared to Fangchinoline

(-)-Cyclanolin and fangchinoline, two major alkaloids from Stephaniae tetrandrae radix (STR), both show AChE inhibitory activity through a noncompetitive mechanism. However, their cholinesterase selectivity profiles are distinct. Fangchinoline demonstrates vigorous and selective AChE inhibition (IC50 = 2.58 ± 0.28 µM) with no activity on butyrylcholinesterase (BChE). In contrast, (-)-Cyclanolin exhibits dual cholinesterase inhibition, with a weaker inhibitory activity against both AChE (IC50 = 105.6 ± 2.29 µM) and BChE (IC50 = 246.65 ± 5.46 µM) [1]. This indicates that (-)-Cyclanolin is not simply a less potent analog, but a functionally distinct molecule with a broader enzyme inhibition profile compared to its structural analog fangchinoline.

Cholinesterase selectivity Butyrylcholinesterase Noncompetitive inhibition

Unique Binding Mode in the Catalytic Anionic Site Compared to Berberine and Palmatine

A molecular dynamics study comparing the binding interactions of protoberberine alkaloids with AChE revealed a differentiated binding mode for (-)-Cyclanolin [1]. During equilibration, the structures of palmatine and berberine did not stably occupy the enzyme gorge, slightly moving away from the catalytic active site (CAS). Conversely, the binding mode of (-)-Cyclanolin was fundamentally different; it preferred to remain stably bound deeper within the CAS site [1]. Interaction energy calculations confirmed that while palmatine and berberine relied on π-π interactions with Trp286 and Tyr341 and H-bonds with Tyr124, (-)-Cyclanolin formed distinct π-π interactions with Trp86 and established H-bonds specifically with amino acids in the CAS site [1].

Molecular docking Molecular dynamics Binding orientation Protoberberine alkaloids

Specific Research Application Scenarios for (-)-Cyclanolin Based on Quantitative Differentiation


Investigating Noncompetitive AChE Inhibition with a Dual Cholinesterase Profile

A research group aiming to study the physiological role of dual AChE/BChE inhibition in Alzheimer's disease models should procure (-)-Cyclanolin over the more selective AChE inhibitor fangchinoline. Evidence confirms that (-)-Cyclanolin demonstrates noncompetitive inhibition of both AChE (IC50 = 105.6 µM) and BChE (IC50 = 246.65 µM), a functional profile not shared by fangchinoline, which is inactive on BChE [1]. This scenario is directly derived from the quantitative evidence in Section 3.

Structure-Based Drug Design Targeting the Catalytic Anionic Site of AChE

For computational chemists and structural biologists performing molecular dynamics simulations or QM/MM calculations on AChE, (-)-Cyclanolin is a superior chemical probe compared to berberine or palmatine. Unlike its analogs which drift from the catalytic site, (-)-Cyclanolin uniquely maintains a stable binding conformation deep within the CAS, enabling researchers to study critical π-π interactions with Trp86 and H-bond networks specific to this sub-pocket [2].

Phytochemical Standardization of Stephania venosa or S. tetrandra Extracts

Analytical laboratories developing HPLC or LC-MS methods for the quality control of Stephania venosa tuber extracts must prioritize (-)-Cyclanolin as a marker compound. It has been identified as the most potent AChE inhibitor among the co-occurring quaternary alkaloids, with an IC50 of 9.23 µM, representing the primary contributor to the extract's bioactivity [3]. Sourcing a pure reference standard is therefore essential for accurate quantitative analysis and pharmacological standardization.

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